DI-404
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H45ClN6O6S |
|---|---|
Molecular Weight |
713.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide |
InChI |
InChI=1S/C35H45ClN6O6S/c1-2-30(43)38-27(20-31-39-25-11-10-22(36)19-29(25)49-31)34(45)42-32(21-12-16-47-17-13-21)35(46)41-26(8-5-6-15-37)33(44)40-24-14-18-48-28-9-4-3-7-23(24)28/h3-4,7,9-11,19,21,24,26-27,32H,2,5-6,8,12-18,20,37H2,1H3,(H,38,43)(H,40,44)(H,41,46)(H,42,45)/t24-,26+,27+,32+/m1/s1 |
InChI Key |
YDLRNYPCUDZBDY-SARPRWNPSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC1=NC2=C(S1)C=C(C=C2)Cl)C(=O)N[C@@H](C3CCOCC3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4CCOC5=CC=CC=C45 |
Canonical SMILES |
CCC(=O)NC(CC1=NC2=C(S1)C=C(C=C2)Cl)C(=O)NC(C3CCOCC3)C(=O)NC(CCCCN)C(=O)NC4CCOC5=CC=CC=C45 |
Origin of Product |
United States |
Foundational & Exploratory
DI-404: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-404 is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This interaction is a critical node in the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). By disrupting the DCN1-UBC12 interaction, this compound effectively and selectively inhibits the neddylation of cullin 3. This targeted inhibition leads to the accumulation of NRF2 (Nuclear factor erythroid 2-related factor 2), a key substrate of the CUL3-RING ligase complex, which orchestrates cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, cellular effects, and the downstream consequences of its target engagement. Detailed experimental protocols for key assays and visual diagrams of the signaling pathways and experimental workflows are provided to facilitate further research and development of this class of inhibitors.
Core Mechanism of Action: Inhibition of the DCN1-UBC12 Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). DCN1 acts as a scaffold-like E3 ligase for the NEDD8 conjugation pathway, which is crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs)[1]. The activation of CRLs requires the neddylation of their cullin subunit, a process controlled by an activation complex that includes Cullin-RBX1-UBC12-NEDD8-DCN1[2][3][4][5]. This compound, a high-affinity peptidomimetic, binds to DCN1 and physically blocks its interaction with UBC12. This prevents the transfer of NEDD8 from UBC12 to cullin proteins, thereby inhibiting the activation of CRLs.
A significant feature of this compound is its selective inhibition of the neddylation of cullin 3 over other cullin members. This selectivity is a key attribute that distinguishes it from pan-neddylation inhibitors and offers the potential for a more targeted therapeutic intervention with a potentially wider therapeutic window.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds, providing a comparative overview of their binding affinities and cellular activities.
| Compound | Target | Assay Type | Value | Cell Line | Cellular Effect | Reference |
| This compound | DCN1 | Binding Affinity (Kd) | 6.9 nM | - | - | |
| This compound | DCN1 | Binding Affinity (Kd) | 6.7 nM | - | - | |
| This compound | DCN1-UBC12 Interaction | Cellular Activity | Converts CULLIN3 into a predominantly unneddylated form at 1 µM | H2170 | Inhibition of Cullin 3 neddylation | |
| DI-1548 | DCN1 | Binding Affinity (Ki) | < 1 nM | U2OS | Selectively inhibit CULLIN3 neddylation and accumulate NRF2 levels | |
| DI-1859 | DCN1 | Binding Affinity (Ki) | < 1 nM | U2OS | Selectively inhibit CULLIN3 neddylation and accumulate NRF2 levels | |
| DI-591 | DCN1 | Binding Affinity (Ki) | 12.4 nM | - | - | |
| DI-591 | DCN1 | Binding Affinity (Kd) | 30.6 nM | - | - |
Signaling Pathways
The inhibition of the DCN1-UBC12 interaction by this compound initiates a cascade of downstream signaling events, primarily centered around the accumulation of NRF2.
The Neddylation Cascade and this compound's Point of Intervention
The following diagram illustrates the canonical neddylation pathway and the specific point of inhibition by this compound.
Caption: The Neddylation Cascade and the inhibitory action of this compound.
Downstream Effects of NRF2 Accumulation
The inhibition of Cullin 3 neddylation by this compound leads to the stabilization and accumulation of NRF2. Under normal conditions, NRF2 is kept at low levels through ubiquitination by the CUL3-RBX1 E3 ligase complex and subsequent proteasomal degradation. Upon this compound treatment, this degradation is blocked. Accumulated NRF2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Caption: Downstream signaling cascade following this compound-mediated NRF2 accumulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Co-Immunoprecipitation (Co-IP) for DCN1-UBC12 Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between DCN1 and UBC12 in a cellular context.
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes, followed by clarification of the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-DCN1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in 2X Laemmli sample buffer.
-
-
Western Blotting:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both DCN1 and UBC12.
-
A reduction in the amount of UBC12 co-immunoprecipitated with DCN1 in the this compound-treated sample compared to the vehicle-treated sample indicates disruption of the interaction.
-
Cellular Thermal Shift Assay (CETSA) for DCN1 Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.
-
Cell Treatment and Heating:
-
Treat cells with this compound or a vehicle control at the desired concentration for 1-2 hours at 37°C.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting and Data Analysis:
-
Collect the supernatant containing the soluble proteins and normalize the protein concentrations.
-
Analyze the levels of soluble DCN1 by Western blotting.
-
Quantify the band intensities and plot the normalized soluble DCN1 fraction against the temperature to generate a melt curve. A rightward shift in the melt curve for the this compound-treated sample indicates target engagement and stabilization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay quantifies the disruption of the DCN1-UBC12 protein-protein interaction in a high-throughput format.
-
Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to one protein (e.g., His-tagged DCN1) and an acceptor fluorophore (e.g., XL665) conjugated to the other (e.g., GST-tagged UBC12). Interaction brings the fluorophores into close proximity, resulting in a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Add a pre-mixed solution of His-DCN1 and GST-UBC12 (e.g., final concentration of ~10 nM each) and incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of anti-His-Europium and anti-GST-XL665 antibodies and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation ~320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence. Plot the signal against the compound concentration to determine the IC50 value.
-
Experimental and Drug Discovery Workflows
The discovery and characterization of this compound and similar protein-protein interaction inhibitors follow a logical workflow.
Inhibitor Discovery and Characterization Workflow
The following diagram outlines a typical workflow for the discovery and characterization of DCN1-UBC12 interaction inhibitors.
Caption: A typical workflow for the discovery and characterization of DCN1-UBC12 inhibitors.
Conclusion
This compound represents a significant advancement in the development of targeted therapies that modulate the neddylation pathway. Its high affinity and selectivity for inhibiting the DCN1-UBC12 interaction, leading to the specific inhibition of cullin 3 neddylation and subsequent NRF2 accumulation, highlight its potential as a valuable research tool and a promising starting point for the development of novel therapeutics for diseases where the CRL3-NRF2 axis plays a critical role. The detailed experimental protocols and workflow diagrams provided in this guide are intended to support further investigation into the mechanism and therapeutic applications of this compound and other DCN1-UBC12 inhibitors.
References
A Targeted Approach to Inhibiting the DCN1-UBC12 Protein-Protein Interaction
An In-depth Technical Guide on the Structure-Activity Relationship of DI-404
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This compound serves as a valuable chemical probe for studying the cullin-RING ligase (CRL) pathway and as a lead compound for the development of novel therapeutics targeting diseases associated with dysregulated CRL3 activity.
Introduction: The DCN1-UBC12 Axis as a Therapeutic Target
The cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the intracellular proteome.[1] The activation of CRLs is dependent on the neddylation of the cullin subunit, a post-translational modification where the ubiquitin-like protein NEDD8 is covalently attached. This process is facilitated by a cascade of enzymes, including the DCN1 (Defective in Cullin Neddylation 1) protein, which acts as a scaffold-like E3 ligase for cullin neddylation.[2]
This compound emerged from a structure-based drug design effort to develop inhibitors of the protein-protein interaction between DCN1 and the E2 neddylation-conjugating enzyme, UBC12.[1][3] By disrupting this interaction, this compound selectively inhibits the neddylation of cullin 3, thereby modulating the activity of CRL3 E3 ligases.[4] This guide delves into the chemical features of this compound and its analogs that govern their binding affinity for DCN1 and their cellular activity.
Core Structure-Activity Relationship of this compound and its Analogs
The development of this compound began with a 12-residue peptide derived from the N-terminus of UBC12. Through systematic truncation and amino acid substitutions, a series of potent peptidomimetic inhibitors were generated. The key SAR insights are summarized in the table below. The core scaffold of these inhibitors consists of several key moieties that interact with specific residues in the UBC12 binding pocket of DCN1.
| Compound | Structure | KD (nM) |
| This compound (36) | (S)-6-Amino-2-((S)-2-((S)-3-(6-chlorobenzo[d]thiazol-2-yl)-2-propionamidopropanamido)-2-(tetrahydro-2H-pyran-4-yl)-acetamido)-N-((R)-chroman-4-yl)hexanamide | 6.9 |
| Analog 33 | (S)-6-amino-2-((S)-2-((S)-2-acetamido-3-(6-chlorobenzo[d]thiazol-2-yl)propanamido)-2-(tetrahydro-2H-pyran-4-yl)acetamido)-N-((R)-chroman-4-yl)hexanamide | 12 |
| Analog 30 | (S)-6-amino-2-((S)-2-((S)-3-(6-chlorobenzo[d]thiazol-2-yl)-2-(isobutyramido)propanamido)-2-(tetrahydro-2H-pyran-4-yl)acetamido)-N-((R)-chroman-4-yl)hexanamide | 8.3 |
| Analog 27 | (S)-6-amino-2-((S)-2-((S)-3-(6-chlorobenzo[d]thiazol-2-yl)-2-propionamidopropanamido)-2-(cyclohexyl)acetamido)-N-((R)-chroman-4-yl)hexanamide | 25 |
| Analog 9 | Ac-Met-Ile-Pro-Leu-NH2 | >1000 |
Key Findings from SAR Studies:
-
N-terminal Acetyl Group: The initial peptide mimics showed that an N-terminal acetyl group was crucial for binding. This was later replaced with more elaborate chemical groups to enhance potency.
-
Hydrophobic Interactions: The binding pocket on DCN1 for the N-terminus of UBC12 is largely hydrophobic. The optimization of this compound involved exploring various hydrophobic groups at positions corresponding to Met1 and Ile2 of the original UBC12 peptide.
-
Chlorobenzothiazole Moiety: The introduction of a 6-chlorobenzothiazole group proved to be a critical modification, significantly enhancing the binding affinity. This group is believed to occupy a deep hydrophobic pocket in DCN1.
-
Tetrahydropyran (B127337) vs. Cyclohexyl: The SAR data indicates that a tetrahydropyran group at the position corresponding to Ile2 of UBC12 provides higher affinity than a cyclohexyl group (compare this compound/36 to analog 27).
-
Propionamide (B166681) Group: A propionamide group at the N-terminus of the chlorobenzothiazolyl-alanine residue was found to be optimal for high-affinity binding.
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the binding of the E2 enzyme UBC12 to the co-E3 ligase DCN1. This disruption selectively prevents the transfer of NEDD8 to cullin 3, leading to an accumulation of un-neddylated, inactive cullin 3. The inactivation of CRL3 complexes results in the stabilization and accumulation of their substrate proteins, such as the transcription factor NRF2.
Caption: Mechanism of action of this compound in the cullin 3 neddylation pathway.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound and its analogs.
Fluorescence Polarization (FP) Assay for DCN1 Binding
This biochemical assay is used to quantify the binding affinity of inhibitors to the DCN1 protein.
Principle: A fluorescently labeled peptide derived from the N-terminus of UBC12 is used as a probe. In the unbound state, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger DCN1 protein, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization. Competitive inhibitors, such as this compound, will displace the fluorescent probe from DCN1, causing a decrease in fluorescence polarization.
Methodology:
-
A reaction mixture is prepared containing purified recombinant DCN1 protein and the fluorescently labeled UBC12 peptide probe in an appropriate assay buffer.
-
The inhibitor compound is added at varying concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The KD is then calculated from the IC50 value.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Cellular Cullin Neddylation Assay
This cell-based assay is used to determine the effect of inhibitors on the neddylation status of cullin proteins in a cellular context.
Principle: Western blotting is used to separate and visualize the neddylated and un-neddylated forms of cullin proteins. The neddylated form of a cullin protein has a higher molecular weight due to the addition of the NEDD8 protein (approximately 8.5 kDa) and will therefore migrate more slowly on an SDS-PAGE gel.
Methodology:
-
Cells are cultured and treated with the inhibitor compound at various concentrations for a specified period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the cullin protein of interest (e.g., anti-cullin 3).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The relative amounts of neddylated and un-neddylated cullin are quantified.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have provided a detailed understanding of the molecular requirements for potent and selective inhibition of the DCN1-UBC12 interaction. The key interactions involve hydrophobic moieties that occupy specific pockets within the DCN1 protein. This compound has been established as a valuable tool for investigating the biological roles of CRL3 and a promising starting point for the development of therapeutics targeting diseases driven by aberrant CRL3 activity, such as certain cancers and neurodegenerative disorders. Future optimization of this compound could focus on improving its pharmacokinetic properties and further enhancing its selectivity and potency.
References
- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
DI-404: A Technical Guide for its Application as a Chemical Probe for DCN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective peptidomimetic inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme E2 M (UBC12).[1][2][3] DCN1 acts as a co-E3 ligase in the neddylation pathway, a crucial post-translational modification process that activates Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases. By disrupting the DCN1-UBC12 interaction, this compound serves as a valuable chemical probe to investigate the biological roles of DCN1 and the neddylation pathway, particularly in the context of CRL3 activity. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 6.7 nM | Not Specified | [4][5] |
| 6.9 nM | Not Specified | ||
| Cellular Target Engagement | Effective at 0.3 µM | Cellular Thermal Shift Assay (CETSA) in H2170 cells |
| Parameter | Effect | Assay Type | Cell Line | Reference |
| Inhibition of Cullin Neddylation | Selectively inhibits Cullin 3 neddylation in a dose-dependent manner. | Western Blot | H2170 | |
| Effect on CRL Substrate Levels | Increases the level of NRF2 (a CRL3 substrate). | Western Blot | Not Specified | |
| No effect on CDT1 (a CRL4A substrate). | Western Blot | Not Specified | ||
| Disruption of DCN1-UBC12 Interaction in Cells | Decreases the association of cellular DCN1 with UBC12 in a dose-dependent manner. | Co-Immunoprecipitation | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the DCN1 signaling pathway, the mechanism of action of this compound, and the workflows for key experimental protocols.
DCN1 Signaling Pathway and this compound Inhibition
Caption: DCN1-mediated CRL3 activation and its inhibition by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing this compound target engagement using CETSA.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-IP to validate this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on published literature and provide a foundation for designing and executing experiments.
Cellular Thermal Shift Assay (CETSA) for DCN1 Target Engagement
This assay is used to verify the direct binding of this compound to DCN1 in a cellular context, based on ligand-induced thermal stabilization of the target protein.
Materials:
-
H2170 lung cancer cell line
-
This compound (and a negative control compound, e.g., an inactive stereoisomer)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-DCN1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Thermocycler or heating block
-
Centrifuge
Protocol:
-
Cell Treatment: Culture H2170 cells to approximately 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a specific temperature (e.g., 53°C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw in liquid nitrogen and a room temperature water bath.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay. Normalize the protein concentrations across all samples.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DCN1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for soluble DCN1. An increase in the amount of soluble DCN1 in this compound-treated samples compared to the vehicle control at the elevated temperature indicates target stabilization and therefore, target engagement.
Co-Immunoprecipitation (Co-IP) to Assess DCN1-UBC12 Interaction
This protocol is designed to determine if this compound disrupts the interaction between DCN1 and UBC12 within the cell.
Materials:
-
Cell line expressing DCN1 and UBC12 (e.g., HEK293T, H2170)
-
This compound
-
Vehicle control (DMSO)
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-DCN1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting (anti-DCN1 and anti-UBC12)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations or vehicle for the desired time. Lyse the cells with Co-IP lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-DCN1 antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating.
-
Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting. Probe one membrane with an anti-DCN1 antibody to confirm successful immunoprecipitation and another with an anti-UBC12 antibody to detect the co-immunoprecipitated protein.
-
Data Analysis: A decrease in the amount of UBC12 co-immunoprecipitated with DCN1 in the this compound-treated samples compared to the vehicle-treated samples indicates that this compound disrupts the DCN1-UBC12 interaction.
In-Cell Cullin Neddylation Assay
This Western blot-based assay is used to evaluate the effect of this compound on the neddylation status of various cullin proteins.
Materials:
-
Cell line of interest (e.g., H2170)
-
This compound
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-Cullin 1, anti-Cullin 2, anti-Cullin 3, anti-Cullin 4A, anti-Cullin 5, anti-NRF2, anti-CDT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
Protocol:
-
Cell Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 3 µM) or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in the CETSA protocol.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE. Neddylated cullins will migrate slower than their un-neddylated counterparts, resulting in two distinct bands.
-
Transfer proteins to a PVDF membrane.
-
Probe separate membranes with antibodies against the different cullins and substrates of interest.
-
-
Data Analysis: Compare the ratio of neddylated to un-neddylated cullin in this compound-treated versus vehicle-treated cells. A decrease in this ratio for a specific cullin indicates inhibition of its neddylation. Also, assess the levels of CRL substrate proteins like NRF2 (expected to increase) and CDT1 (expected to be unchanged).
Conclusion
This compound is a highly valuable chemical probe for elucidating the specific functions of the DCN1-UBC12 interaction and its role in regulating CRL3 activity. Its high potency and selectivity make it a superior tool compared to broader-acting neddylation inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of the neddylation pathway and its implications in health and disease. Further research may focus on the in vivo applications and the development of this compound analogs with improved pharmacokinetic properties for therapeutic consideration.
References
DI-404: A High-Affinity Inhibitor of the DCN1-UBC12 Interaction and its Impact on the Ubiquitin-Proteasome System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cellular homeostasis, signal transduction, and cell cycle control. A key component of the UPS is the Cullin-RING ligase (CRL) family, the largest class of E3 ubiquitin ligases. The activation of CRLs is dependent on a post-translational modification known as neddylation, a process facilitated by the interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 neddylation-conjugating enzyme UBC12. DI-404 has emerged as a potent and selective small molecule inhibitor of this crucial protein-protein interaction. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and its effects on the ubiquitin-proteasome system, with a focus on the selective inhibition of cullin 3 neddylation.
Introduction to the DCN1-UBC12 Axis in the Ubiquitin-Proteasome System
The activation of Cullin-RING E3 ubiquitin ligases is a critical step in the ubiquitination cascade, which flags substrate proteins for degradation by the 26S proteasome. This activation is achieved through the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine (B10760008) residue on the cullin scaffold, a process termed neddylation. DCN1, a scaffold-like protein, acts as a co-E3 ligase, enhancing the efficiency of NEDD8 transfer from the E2 enzyme, UBC12, to the cullin protein.[1] By bridging this interaction, DCN1 facilitates the proper conformation for neddylation and subsequent CRL activation.
The DCN1-UBC12 interaction, therefore, represents a key regulatory node in the UPS. Dysregulation of this interaction has been implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors that disrupt the DCN1-UBC12 protein-protein interaction offer a promising strategy to modulate the activity of specific CRLs.
This compound: A Potent and Selective DCN1-UBC12 Inhibitor
This compound is a high-affinity peptidomimetic inhibitor designed to specifically disrupt the protein-protein interaction between DCN1 and UBC12.[1] Its mechanism of action involves binding to DCN1 at the interface where UBC12 would normally dock, thereby preventing the formation of the DCN1-UBC12 complex and inhibiting the subsequent neddylation of cullin proteins. A noteworthy feature of this compound is its selective inhibition of the neddylation of cullin 3 (CUL3) over other cullin family members.[1]
Quantitative Data
The efficacy of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 6.7 nM | Fluorescence Polarization | [2] |
| Binding Affinity (KD) | <10 nM | Not Specified | [1] |
| Selective Inhibition | Preferentially inhibits neddylation of Cullin 3 | Cellular Assays (Western Blot) |
Signaling Pathways and Experimental Workflows
DCN1-UBC12 Signaling Pathway and Point of Inhibition by this compound
The following diagram illustrates the canonical cullin neddylation pathway and the specific point of intervention by this compound.
Caption: this compound inhibits the DCN1-UBC12 interaction.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the comprehensive characterization of this compound.
Caption: Workflow for this compound characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of this compound to DCN1 by monitoring changes in the fluorescence polarization of a fluorescently labeled peptide derived from UBC12.
-
Materials:
-
Purified recombinant human DCN1 protein.
-
Fluorescently labeled synthetic peptide corresponding to the N-terminus of UBC12 (e.g., FITC-labeled).
-
This compound.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add a constant concentration of the fluorescently labeled UBC12 peptide to each well.
-
Initiate the binding reaction by adding a constant concentration of DCN1 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the binding affinity (Kd) by fitting the data to a suitable binding isotherm model.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to and stabilizes DCN1 in a cellular context.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against DCN1.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
-
Thermocycler or heating block.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble DCN1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Co-Immunoprecipitation (Co-IP) for DCN1-UBC12 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between DCN1 and UBC12 in cells.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Co-IP lysis buffer (non-denaturing).
-
Antibody against DCN1 for immunoprecipitation.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer.
-
Elution buffer.
-
Antibodies against DCN1 and UBC12 for Western blotting.
-
-
Procedure:
-
Lyse the treated cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-DCN1 antibody.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blotting using antibodies against both DCN1 and UBC12.
-
A reduction in the amount of UBC12 co-immunoprecipitated with DCN1 in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Western Blot for Cullin 3 Neddylation Status
This method is used to assess the effect of this compound on the neddylation of cullin 3 in cells.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer.
-
Primary antibody that recognizes total Cullin 3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against Cullin 3.
-
The neddylated form of Cullin 3 will appear as a band with a higher molecular weight (~8 kDa shift) than the un-neddylated form.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence system.
-
A decrease in the intensity of the neddylated Cullin 3 band and a corresponding increase in the un-neddylated band in this compound-treated cells demonstrates inhibition of neddylation.
-
Effect on the Ubiquitin-Proteasome System: The Keap1-Nrf2 Pathway
Cullin 3-based CRLs (CRL3) are well-known for their role in the degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, the adaptor protein Keap1 binds to Nrf2 and facilitates its ubiquitination by the CRL3 complex, leading to its proteasomal degradation.
By selectively inhibiting the neddylation and activation of Cullin 3, this compound is expected to disrupt the function of CRL3. This leads to the stabilization and accumulation of Nrf2, which can then translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
Logical Relationship of this compound's Effect on the Keap1-Nrf2 Pathway
References
Understanding Cullin 3 Neddylation and its Inhibition by DI-404: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ubiquitin ligases and are critical regulators of numerous cellular processes, making them attractive targets for therapeutic intervention. The activity of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, a process termed neddylation. Cullin 3 (CUL3) is a key member of this family, and its dysregulation has been implicated in various diseases, including cancer. This technical guide provides an in-depth overview of CUL3 neddylation and the mechanism of its selective inhibition by DI-404, a potent and specific small molecule inhibitor. We present key quantitative data, detailed experimental protocols for studying CUL3 neddylation and its inhibition, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Cullin 3 Neddylation
Cullin-RING ligases are multisubunit complexes that facilitate the ubiquitination of specific substrate proteins, targeting them for proteasomal degradation. The core of a CRL complex consists of a cullin protein, which acts as a scaffold, a RING-box protein (RBX1 or RBX2) that recruits the ubiquitin-conjugating enzyme (E2), and a substrate receptor that provides specificity.[1][2]
The activation of CRLs is a tightly regulated process that requires the neddylation of the cullin subunit.[3] This post-translational modification involves the enzymatic cascade of a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 E3 ligase. For CUL3, the primary E2 enzyme is UBC12, and its interaction with the DCN1 (Defective in Cullin Neddylation 1) co-E3 ligase is crucial for the efficient transfer of NEDD8 to CUL3.[3] Neddylation of CUL3 induces a conformational change that promotes the recruitment of the ubiquitin-charged E2, thereby activating the ligase.[4]
One of the most well-characterized substrates of the CUL3-based E3 ligase is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, NRF2 is targeted for ubiquitination and subsequent degradation by a CRL3 complex containing the substrate receptor Keap1 (Kelch-like ECH-associated protein 1). This maintains low intracellular levels of NRF2.
This compound: A Selective Inhibitor of CUL3 Neddylation
This compound is a high-affinity peptidomimetic small molecule designed to selectively inhibit the neddylation of CUL3. It achieves this by disrupting the critical protein-protein interaction between DCN1 and the NEDD8-conjugating enzyme UBC12. By preventing this interaction, this compound effectively blocks the transfer of NEDD8 onto CUL3, leading to the accumulation of un-neddylated, inactive CUL3. This selective inhibition results in the stabilization and accumulation of CUL3 substrates, most notably NRF2.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. Further experimental validation is required to determine the IC50 values in various cell-based assays.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) for DCN1 | 6.9 nM | In vitro binding assay | |
| IC50 for CUL3 Neddylation Inhibition | To be determined | In vitro neddylation assay | N/A |
| IC50 for NRF2 Accumulation | To be determined | Cellular western blot analysis | N/A |
Signaling Pathway of CUL3 Neddylation and NRF2 Regulation
The following diagram illustrates the signaling pathway of CUL3 neddylation and its role in the regulation of NRF2. Under normal conditions, the CRL3-Keap1 complex ubiquitinates NRF2, leading to its degradation. Inhibition of CUL3 neddylation by this compound disrupts this process, resulting in NRF2 stabilization and translocation to the nucleus, where it activates the transcription of antioxidant response element (ARE)-containing genes.
Caption: CUL3-Keap1-mediated NRF2 degradation and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on CUL3 neddylation.
In Vitro CUL3 Neddylation Assay
This assay reconstitutes the CUL3 neddylation process in vitro to directly assess the inhibitory activity of this compound.
Materials:
-
Recombinant human CUL3/RBX1 complex
-
Recombinant human NEDD8-activating enzyme (NAE1/UBA3)
-
Recombinant human NEDD8-conjugating enzyme (UBC12)
-
Recombinant human DCN1
-
Recombinant human NEDD8
-
ATP solution (10 mM)
-
Neddylation reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
This compound (in DMSO)
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-CUL3 antibody
-
Anti-NEDD8 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a master mix containing NAE1/UBA3 (50 nM), UBC12 (200 nM), DCN1 (200 nM), NEDD8 (5 µM), and CUL3/RBX1 (500 nM) in neddylation reaction buffer.
-
Aliquot the master mix into separate tubes.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to the respective tubes.
-
Pre-incubate the reactions for 15 minutes at 30°C.
-
Initiate the neddylation reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reactions by adding 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with anti-CUL3 or anti-NEDD8 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities of neddylated CUL3 versus total CUL3 to determine the IC50 of this compound.
Caption: Workflow for the in vitro CUL3 neddylation assay.
Cellular Assay for NRF2 Accumulation
This assay measures the accumulation of endogenous NRF2 in cells treated with this compound as a downstream marker of CUL3 neddylation inhibition.
Materials:
-
Human cell line (e.g., A549, HEK293T)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
MG132 (proteasome inhibitor, positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-NRF2 antibody
-
Anti-Lamin B1 antibody (nuclear marker)
-
Anti-GAPDH antibody (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 4-6 hours). Treat a separate well with MG132 (10 µM) as a positive control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
(Optional for nuclear/cytosolic fractionation) Use a nuclear/cytosolic fractionation kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-NRF2 and anti-GAPDH for whole-cell lysates; anti-NRF2 and anti-Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the NRF2 band intensity relative to the loading control to assess dose-dependent accumulation.
Caption: Workflow for the cellular NRF2 accumulation assay.
Co-Immunoprecipitation of DCN1 and UBC12
This assay is used to confirm that this compound disrupts the interaction between DCN1 and UBC12 in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T)
-
This compound (in DMSO)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Anti-DCN1 antibody for immunoprecipitation
-
Anti-UBC12 antibody for western blotting
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Western blot reagents as described in 4.2.
Procedure:
-
Culture cells to ~90% confluency in 10-cm dishes.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with anti-DCN1 antibody or normal IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by western blotting using an anti-UBC12 antibody.
-
A reduced amount of co-immunoprecipitated UBC12 in the this compound treated sample compared to the DMSO control indicates disruption of the DCN1-UBC12 interaction.
Caption: Workflow for the DCN1-UBC12 co-immunoprecipitation assay.
Conclusion
This compound represents a valuable chemical probe for studying the biological roles of CUL3 neddylation. Its high affinity and selectivity for the DCN1-UBC12 interaction provide a powerful tool to dissect the downstream consequences of inhibiting this specific step in the neddylation cascade. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the mechanism of action of this compound and to explore the therapeutic potential of targeting CUL3 neddylation in various disease contexts. Further studies to determine the cellular potency (IC50) of this compound and to explore its effects on a broader range of CUL3 substrates will be crucial for advancing our understanding of this important signaling pathway.
References
In-Depth Technical Guide to Preliminary Studies of the DI-404 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective peptidomimetic inhibitor targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme E2 M (UBC12). This interaction is a critical step in the neddylation cascade, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). Specifically, this compound has been demonstrated to selectively inhibit the neddylation of cullin 3 (CUL3), a key component of the CUL3-RING ligase complex. This selective inhibition leads to the accumulation of downstream substrates of CUL3, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound is a high-affinity inhibitor of the DCN1-UBC12 interaction, with a dissociation constant (Kd) of 6.7 nM . By binding to DCN1, this compound effectively prevents the recruitment of UBC12, thereby blocking the transfer of NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8) to cullin 3. This selective disruption of CUL3 neddylation inactivates the CUL3-RING E3 ubiquitin ligase complex. A primary consequence of CUL3 inactivation is the stabilization and accumulation of its substrate, NRF2.
Signaling Pathway
The signaling pathway affected by this compound is centered on the cullin 3 neddylation process and its downstream consequences.
In Vitro Characterization of DI-404: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-404 is a potent and selective peptidomimetic inhibitor targeting the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). This interaction is a critical step in the neddylation cascade, a post-translational modification process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). Specifically, this compound has been shown to selectively inhibit the neddylation of cullin 3 (CUL3), a key regulator of various cellular processes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, mechanism of action, and the detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions by disrupting the interaction between DCN1 and UBC12. This inhibition prevents the transfer of NEDD8 (a ubiquitin-like protein) from UBC12 to cullin proteins, a process known as neddylation. The neddylation of cullins is a prerequisite for the activation of CRLs. By selectively inhibiting the neddylation of CUL3, this compound effectively modulates the activity of CUL3-based CRLs, which are implicated in a variety of human diseases.[1]
Signaling Pathway of Cullin 3 Neddylation and Inhibition by this compound
References
Methodological & Application
DI-404: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DI-404, a potent and selective inhibitor of the DCN1-UBC12 protein-protein interaction, in cell culture experiments. This compound offers a targeted approach to study the role of cullin 3 (CUL3) neddylation in various cellular processes.
Introduction
This compound is a high-affinity peptidomimetic inhibitor that specifically disrupts the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12).[1][2] This interaction is crucial for the neddylation of cullin proteins, a post-translational modification that activates Cullin-RING E3 ubiquitin ligases (CRLs). This compound exhibits high selectivity for the inhibition of CUL3 neddylation over other cullin family members.[1][2] By blocking CUL3 activity, this compound can be utilized to investigate the biological functions of CUL3-based CRLs and their substrates, making it a valuable tool for research in areas such as cancer biology and protein degradation pathways.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the DCN1-UBC12 protein-protein interaction. This blockade prevents the transfer of the ubiquitin-like protein NEDD8 from UBC12 to CUL3, thereby inhibiting the activation of the CUL3-RING E3 ubiquitin ligase complex. The inactivation of CUL3 leads to the accumulation of its specific substrates.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Researchers should note that cellular IC50 values are highly dependent on the cell line and experimental conditions and should be determined empirically.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (KD) | 6.9 nM | DCN1 | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Effect | Selective inhibition of CUL3 neddylation | CUL3 | Western Blot | |
| IC50 (Cell Viability) | Not publicly available | Various Cell Lines | e.g., MTT, MTS, or CellTiter-Glo assay | To be determined by the user |
Experimental Protocols
The following are recommended protocols for the use of this compound in cell culture. It is recommended to optimize these protocols for your specific cell line and experimental setup.
Reagent Preparation
This compound Stock Solution:
-
This compound has a molecular weight of 713.29 g/mol .
-
To prepare a 10 mM stock solution, dissolve 7.13 mg of this compound in 1 mL of DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow
References
Application Notes and Protocols for DI-404 Administration in Mouse Models
Document Version: 1.0 Last Updated: December 1, 2025
Disclaimer: This document provides generalized protocols for the administration of DI-404 in mouse models based on established preclinical research methodologies. This compound is a research compound, and specific dosages and vehicles should be optimized for each experimental model through dedicated pharmacokinetic (PK) and dose-range finding studies. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Introduction to this compound
This compound is a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, which is critical for the neddylation of cullin proteins.[1] Specifically, this compound demonstrates selectivity in inhibiting the neddylation of cullin 3 (CUL3).[1] Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases and regulate the degradation of approximately 20% of proteins in mammalian cells.[1] The activation of CRLs is dependent on the neddylation of the cullin subunit.[1] By blocking the DCN1-UBC12 interaction, this compound prevents CUL3 neddylation, thereby inhibiting the activity of CUL3-based CRLs. This mechanism makes this compound a valuable tool for investigating the roles of CUL3 in various physiological and pathological processes and a potential therapeutic agent for diseases where CUL3 CRL activity is dysregulated.[1]
This compound Signaling Pathway
The mechanism of this compound involves the disruption of the Nedd8 conjugation pathway for Cullin 3. The diagram below illustrates the key protein interactions and the inhibitory action of this compound.
Recommended Dosage and Administration (Example)
The optimal dosage and administration route for this compound must be determined empirically. The following tables provide hypothetical starting points for designing pharmacokinetic and efficacy studies in common mouse strains (e.g., C57BL/6, BALB/c).
Pharmacokinetic (PK) Studies
PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Study Type | Route of Administration | Example Dose (mg/kg) | Dosing Vehicle (Example) | Dosing Frequency | Sample Collection Timepoints |
| Single Dose PK | Intravenous (IV) | 1, 5 | 5% DMSO, 40% PEG300, 55% Saline | Single Dose | 5, 15, 30 min; 1, 2, 4, 8, 24 hr |
| Single Dose PK | Intraperitoneal (IP) | 5, 10 | 5% DMSO, 40% PEG300, 55% Saline | Single Dose | 15, 30 min; 1, 2, 4, 8, 24 hr |
| Single Dose PK | Oral Gavage (PO) | 10, 25 | 0.5% Methylcellulose (B11928114) in Water | Single Dose | 30 min; 1, 2, 4, 6, 8, 24 hr |
In Vivo Efficacy Studies
Dosing for efficacy studies should be based on prior PK and tolerability data.
| Mouse Model | Route of Administration | Example Dose (mg/kg) | Dosing Vehicle (Example) | Dosing Frequency | Study Duration (Example) |
| Xenograft Tumor Model | Intraperitoneal (IP) | 10 - 25 | 5% DMSO, 40% PEG300, 55% Saline | Once Daily (QD) | 21 - 28 days |
| Inflammation Model | Oral Gavage (PO) | 20 - 50 | 0.5% Methylcellulose in Water | Twice Daily (BID) | 7 - 14 days |
| Neurodegenerative Model | Subcutaneous (SC) | 5 - 15 | 10% Solutol HS 15 in PBS | Every Other Day | 30 - 60 days |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound (powder form)
-
Sterile, pyrogen-free vehicle components (e.g., DMSO, PEG300, Saline, Methylcellulose)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol for Injectable Formulation (IP, IV, SC):
-
Calculate the required mass of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add the co-solvents (e.g., PEG300) and mix thoroughly.
-
Add the final aqueous component (e.g., sterile saline) dropwise while vortexing to prevent precipitation.
-
Ensure the final solution is clear and free of particulates.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh on the day of the experiment.
Protocol for Oral Gavage Formulation:
-
Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water) in advance, allowing it to fully dissolve overnight at 4°C.
-
Weigh the required amount of this compound.
-
Create a uniform suspension by gradually adding the vehicle to the powder while triturating or vortexing.
-
Ensure the suspension is homogenous before each administration by vortexing.
Administration Protocols in Mice
All procedures should be performed by trained personnel using proper restraint techniques to minimize animal stress.
Intraperitoneal (IP) Injection:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle, just deep enough to penetrate the peritoneal wall.
-
Aspirate gently to ensure no fluid (urine, blood) is drawn back, indicating incorrect placement.
-
Inject the solution smoothly. The maximum recommended volume is typically 1-2 mL for an adult mouse.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Oral Gavage (PO):
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge, with a ball tip) for the size of the mouse.
-
Measure the distance from the mouse's oral cavity to the last rib to estimate the correct insertion depth.
-
Restrain the mouse securely, ensuring its head and body form a straight line.
-
Gently insert the gavage needle into the mouth, passing it along the side of the mouth over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and start again.
-
Once the needle is at the predetermined depth, administer the substance slowly and smoothly.
-
Remove the needle in a single, gentle motion and return the mouse to its cage. Observe the animal for any signs of respiratory distress.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving this compound.
References
In vivo Applications of DI-404: A Potent and Selective Inhibitor of Cullin 3 Neddylation
For Research Use Only. Not for use in humans.
Introduction
Mechanism of Action
DI-404 functions by competitively binding to DCN1, thereby disrupting its interaction with UBC12.[1] This disruption selectively prevents the transfer of NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8) to CUL3. The neddylation of cullins is a critical step for the assembly and activation of CRLs. By selectively inhibiting CUL3 neddylation, this compound leads to the inactivation of the CUL3-based E3 ubiquitin ligase complex.[1] A primary and well-characterized substrate of CUL3 is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Inhibition of CUL3 neddylation by targeting the DCN1-UBC12 interaction leads to the accumulation of NRF2.[2]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of this compound action.
Quantitative Data
As of the current available literature, specific in vivo pharmacokinetic and pharmacodynamic data for this compound has not been published. However, the binding affinity and cellular potency of this compound and related compounds have been characterized in vitro.
| Compound | Target Interaction | Binding Affinity (KD or Ki) | Cellular Effect | Reference |
| This compound | DCN1-UBC12 | KD = 6.9 nM | Selectively inhibits CUL3 neddylation | [1] |
| DI-591 | DCN1-UBC12 | Ki = 10-12 nM | Selectively inhibits CUL3 neddylation | [3] |
| DI-1859 | DCN1 (covalent) | Potent cellular inhibitor | Selectively inhibits CUL3 neddylation |
Experimental Protocols
Due to the lack of published in vivo studies for this compound, a detailed experimental protocol for this specific compound cannot be provided. However, to illustrate how a selective DCN1 inhibitor can be applied in an in vivo setting, the following protocol is adapted from a study on DI-1859, a more potent, covalent DCN1 inhibitor developed from the same chemical series as this compound, for the application in a mouse model of acetaminophen-induced liver injury.
This protocol is for illustrative purposes only and must be adapted and optimized for this compound based on its specific physicochemical and pharmacokinetic properties.
Protocol: Evaluation of a DCN1 Inhibitor in a Mouse Model of Acetaminophen-Induced Liver Injury
1. Objective:
To assess the in vivo efficacy of a selective DCN1 inhibitor in protecting against acetaminophen (B1664979) (APAP)-induced hepatotoxicity in mice.
2. Materials:
-
Compound: DCN1 inhibitor (e.g., DI-1859, or this compound to be optimized)
-
Vehicle: Formulation buffer suitable for the inhibitor (e.g., 5% DMSO, 5% Tween 80, 40% PEG300, 50% ddH2O)
-
Animals: Male C57BL/6J mice, 8-10 weeks old
-
Inducing Agent: Acetaminophen (APAP), dissolved in warm sterile saline
-
Anesthesia: Isoflurane or other appropriate anesthetic
-
Equipment:
-
Animal balance
-
Gavage needles
-
Syringes and needles for injection
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
-80°C freezer
-
Histology cassettes and fixative (10% neutral buffered formalin)
-
Instruments for tissue harvesting
-
3. Experimental Workflow:
References
- 1. Item - High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 ProteinâProtein Interaction - figshare - Figshare [figshare.com]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DI-404: A Selective Inhibitor of Cullin 3 Neddylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent, high-affinity peptidomimetic small molecule inhibitor that targets the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). By disrupting this interaction, this compound effectively and selectively blocks the neddylation of cullin 3 (CUL3), a critical step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[1] CRLs are the largest family of E3 ligases and are responsible for targeting approximately 20% of cellular proteins for proteasomal degradation.[1][2][3] The selective inhibition of CUL3 neddylation by this compound leads to the inactivation of the CUL3-CRL and the subsequent accumulation of its substrate proteins, making it a valuable tool for studying the biological roles of this specific protein degradation pathway.[4] These application notes provide detailed protocols for utilizing this compound to investigate CUL3-mediated protein degradation.
Mechanism of Action
The activation of Cullin-RING Ligases is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation. DCN1 acts as a scaffold protein, facilitating the transfer of NEDD8 from the E2 conjugating enzyme UBC12 to the cullin. This compound competitively binds to a well-defined groove on DCN1, the same site that recognizes UBC12. This direct competition physically obstructs the DCN1-UBC12 interaction, thereby preventing the neddylation and subsequent activation of CUL3-containing CRLs.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related DCN1-UBC12 inhibitors.
| Compound | Target | Binding Affinity (Kd or Ki) | Cellular Effect | Reference(s) |
| This compound | DCN1-UBC12 | 6.7 nM (Kd) | Selectively inhibits CUL3 neddylation | |
| DI-591 | DCN1-UBC12 | 10-12 nM (Ki) | Selectively inhibits CUL3 neddylation | |
| DI-1548 | DCN1 (covalent) | < 1 nM (Ki) | Selectively inhibits CUL3 neddylation | |
| DI-1859 | DCN1 (covalent) | < 1 nM (Ki) | Selectively inhibits CUL3 neddylation |
Experimental Protocols
Western Blotting for Cullin 3 Neddylation and Substrate Accumulation
This protocol is designed to assess the effect of this compound on the neddylation status of CUL3 and the accumulation of a known CRL3 substrate, such as NRF2.
Materials:
-
Cell line of interest (e.g., U2OS, H2170, THLE2)
-
This compound (resuspended in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CUL3, anti-NRF2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to reach ~80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) to Verify Disruption of DCN1-UBC12 Interaction
This protocol confirms that this compound disrupts the interaction between DCN1 and UBC12 in a cellular context.
Materials:
-
Cells treated with this compound or vehicle
-
Non-denaturing Co-IP lysis buffer
-
Anti-DCN1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting: anti-DCN1, anti-UBC12
Procedure:
-
Cell Lysis:
-
Lyse treated cells with a non-denaturing Co-IP lysis buffer to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-DCN1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both DCN1 and UBC12. A decrease in the UBC12 signal in the this compound-treated sample indicates disruption of the interaction.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target protein, DCN1, in intact cells.
Materials:
-
Cells treated with this compound or vehicle
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Reagents for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control.
-
-
Heating Step:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Analyze the soluble fraction by Western blotting for DCN1. An increase in the thermal stability of DCN1 in the presence of this compound indicates target engagement.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of CUL3 neddylation | Inhibitor instability or degradation. | Ensure proper storage and handling. Use a fresh stock of this compound. |
| Low inhibitor permeability. | Increase inhibitor concentration or incubation time. | |
| Cell line-specific differences in DCN1/UBC12/CUL3 expression. | Confirm protein expression by Western blot. Consider using a different cell line. | |
| High background in Co-IP | Insufficient washing. | Increase the number of wash steps and stringency of the wash buffer. |
| Non-specific antibody binding. | Use a high-quality, validated antibody for IP. Include an isotype control. | |
| Inconsistent CETSA results | Variability in cell density or heating. | Standardize cell numbers and ensure uniform heating in the thermal cycler. |
Conclusion
This compound is a powerful and selective chemical probe for investigating the roles of the CUL3-CRL pathway in cellular protein degradation. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to dissect the downstream consequences of CUL3 inhibition and to validate its mechanism of action in various cellular contexts.
References
- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Cullin 3 Substrate Recognition Using DI-404
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of ubiquitin ligases, responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the intracellular proteome. Cullin 3 (CUL3), a member of the cullin family, serves as a molecular scaffold, assembling a functional E3 ligase complex by binding to a RING-box protein (RBX1) at its C-terminus and a substrate-recognition subunit via a BTB/POZ domain at its N-terminus. The diversity of BTB-containing substrate receptors allows CUL3-based CRLs to target a wide array of substrates, thereby regulating numerous critical cellular processes, including cell cycle progression, stress responses, and protein trafficking.[1][2]
The activity of CUL3-based E3 ligases is dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is conjugated to the cullin scaffold. This process is essential for the ligase's catalytic activity. The transfer of NEDD8 to CUL3 is facilitated by a cascade of enzymes, including the NEDD8-conjugating enzyme UBC12 and the DCN1 (Defective in Cullin Neddylation 1) protein, which acts as a scaffold-like E3 ligase for neddylation. The interaction between DCN1 and UBC12 is a critical step for efficient CUL3 neddylation.[3][4]
DI-404: A Selective Inhibitor of Cullin 3 Neddylation
This compound is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction.[5] By binding to DCN1 with high affinity, this compound disrupts the DCN1-UBC12 complex, thereby selectively inhibiting the neddylation of CUL3 over other cullin family members. This selectivity provides a powerful tool for researchers to investigate the specific roles of CUL3-mediated ubiquitination and to identify substrates of CUL3-based E3 ligases. Inhibition of CUL3 neddylation by this compound leads to the inactivation of the CUL3 E3 ligase complex and the subsequent accumulation of its substrates, such as the transcription factor NRF2.
Mechanism of Action of this compound
dot
Caption: Mechanism of this compound action on the CUL3 neddylation pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to DCN1 | 6.9 nM | Isothermal Titration Calorimetry (ITC) | |
| Inhibition of CUL3 Neddylation (Cellular) | Effective at 1 µM | Western Blot in H2170 cells | |
| Selectivity | Selective for CUL3 over other cullins (CUL1, CUL2, CUL4A, CUL5) | Western Blot |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate CUL3 substrate recognition using this compound.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of the DCN1-UBC12 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between DCN1 and UBC12 in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing DCN1 (e.g., U2OS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Anti-DCN1 antibody
-
Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Cell Harvesting: Harvest the cells and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Analysis: Transfer the supernatant (soluble fraction) to new tubes, add SDS-PAGE sample buffer, and analyze the amount of soluble DCN1 at each temperature by Western blotting.
Expected Outcome: In the DMSO-treated samples, the amount of soluble DCN1 will decrease as the temperature increases. In the this compound-treated samples, DCN1 will be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the control. This shift in the melting curve confirms the direct engagement of this compound with DCN1 in cells.
This compound is a valuable chemical probe for elucidating the roles of the CUL3 E3 ubiquitin ligase in various biological processes. Its high affinity and selectivity for inhibiting CUL3 neddylation allow for the specific investigation of CUL3-dependent substrate degradation. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to identify and validate CUL3 substrates and to explore the downstream consequences of CUL3 inhibition.
References
- 1. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 2. Item - High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 ProteinâProtein Interaction - figshare - Figshare [figshare.com]
- 3. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for DI-404 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404, also known as RTA 404 or dh404, is a synthetic triterpenoid (B12794562) and a trifluoroethylamide derivative of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO). As a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, this compound has demonstrated significant anti-cancer properties in various preclinical studies. These application notes provide a comprehensive overview of the effects of this compound on cancer cell lines, focusing on its mechanism of action, and include detailed protocols for evaluating its efficacy. The primary focus of the available quantitative data is on glioblastoma cell lines, with broader anti-proliferative effects noted across other cancer types.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily involving the induction of apoptosis, cell cycle arrest, and the activation of cellular stress response pathways.
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells. This is achieved through the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-3.
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This arrest prevents the cells from proceeding through mitosis, thereby inhibiting tumor growth.
-
Activation of Nrf2 Signaling: As a potent Nrf2 activator, this compound enhances the expression of antioxidant and detoxification genes, which can paradoxically contribute to its anti-cancer effects by modulating the cellular redox state and inducing stress in cancer cells.
-
Modulation of p21/AKT Signaling: this compound has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression. This is linked to the inhibition of the AKT signaling pathway, which is crucial for cancer cell survival and proliferation.
-
DNA Damage Checkpoint Activation: The treatment with this compound leads to the activation of the DNA damage checkpoint system, involving the phosphorylation of checkpoint kinases CHK1 and CHK2. This response to cellular stress further contributes to the induction of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma multiforme (GBM) cell lines, U87MG and GBM8401.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 Value (nM) | Treatment Duration | Assay |
| U87MG | 786 | 24 hours | MTT Assay |
| GBM8401 | 321 | 24 hours | MTT Assay |
Table 2: Effect of this compound on Apoptosis in Glioblastoma Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| U87MG | 0 | Control |
| 2 | Increased | |
| 4 | Significantly Increased | |
| 8 | Markedly Increased | |
| GBM8401 | 0 | Control |
| 2 | Increased | |
| 4 | Significantly Increased | |
| 8 | Markedly Increased |
Note: Specific percentage increases were presented graphically in the source material; the table reflects the observed trends.
Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87MG | 0 | ~60 | ~25 | ~15 |
| 2 | Decreased | No significant change | Increased | |
| 4 | Decreased | No significant change | Significantly Increased | |
| 8 | Markedly Decreased | No significant change | Markedly Increased | |
| GBM8401 | 0 | ~55 | ~30 | ~15 |
| 2 | Decreased | No significant change | Increased | |
| 4 | Decreased | No significant change | Significantly Increased | |
| 8 | Markedly Decreased | No significant change | Markedly Increased |
Note: The percentages are estimations based on graphical data from the source and illustrate the dose-dependent accumulation of cells in the G2/M phase.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in cancer cells.
Application Notes and Protocols for Co-immunoprecipitation with DI-404 Treatment to Study the DCN1-UBC12 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the inhibitory effect of DI-404 on the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). This compound is a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 interaction, which is a critical step in the neddylation pathway for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), particularly those containing Cullin 3[1][2]. By disrupting this interaction, this compound serves as a valuable tool for studying the roles of CRLs in various cellular processes and as a potential therapeutic agent.
The neddylation pathway is a crucial post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the CRLs. DCN1 acts as a scaffold protein, bringing UBC12, loaded with the ubiquitin-like protein NEDD8, into proximity with cullin proteins to facilitate NEDD8 transfer[3][4]. This neddylation event activates CRLs, which in turn target a wide range of proteins for ubiquitination and subsequent proteasomal degradation. This compound offers a specific means to probe the consequences of inhibiting this pathway.
Data Presentation
The efficacy of this compound in disrupting the DCN1-UBC12 interaction can be quantified to determine its potency. The equilibrium dissociation constant (Kd) is a key parameter to describe the binding affinity between the inhibitor and its target.
| Inhibitor | Target | Binding Affinity (Kd) | Cellular Effect |
| This compound | DCN1 | 6.9 nM | Selectively inhibits Cullin 3 neddylation |
This table summarizes the binding affinity of this compound for its target protein DCN1, highlighting its high potency.
Signaling Pathway
The following diagram illustrates the Cullin 3 neddylation pathway and the mechanism of inhibition by this compound.
Experimental Protocols
Co-immunoprecipitation of DCN1 and UBC12
This protocol details the steps to perform a Co-IP experiment to demonstrate the inhibitory effect of this compound on the DCN1-UBC12 interaction.
Materials and Reagents:
-
Cell Lines: A suitable cell line with endogenous expression of DCN1 and UBC12 (e.g., HEK293T, KYSE70).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-DCN1).
-
Primary antibody for Western blotting (e.g., anti-UBC12 and anti-DCN1).
-
Isotype control IgG (e.g., Rabbit IgG).
-
HRP-conjugated secondary antibodies.
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Co-IP Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS or a buffer with adjusted salt/detergent concentration for desired stringency.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
-
Other Reagents:
-
DMSO (vehicle control).
-
Reagents for SDS-PAGE and Western blotting (e.g., acrylamide, SDS, transfer buffer, PVDF membrane, blocking buffer, ECL substrate).
-
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate (e.g., 1-2 mg of total protein) with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the "bait" protein (e.g., anti-DCN1, 2-5 µg).
-
In a separate tube, add an equivalent amount of isotype control IgG to another aliquot of the pre-cleared lysate as a negative control.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
-
Analysis by Western Blotting:
-
Load the eluted samples, along with an "input" sample (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against the "prey" protein (UBC12) and the "bait" protein (DCN1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results:
In the vehicle-treated control lane, a band corresponding to UBC12 should be detected in the DCN1 immunoprecipitate, confirming the interaction between the two proteins. With increasing concentrations of this compound, the intensity of the UBC12 band in the DCN1 immunoprecipitate is expected to decrease, demonstrating a dose-dependent inhibition of the DCN1-UBC12 interaction. The amount of immunoprecipitated DCN1 should remain relatively constant across all treatment conditions. The IgG control should not pull down either DCN1 or UBC12, confirming the specificity of the immunoprecipitation antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
Application Note: Measuring the Cellular Efficacy of DI-404, a Novel MEK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical intracellular cascade that converts extracellular signals into cellular responses.[1] This pathway regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] The core of this cascade involves a series of protein kinases: RAF activates MEK (MEK1 and MEK2), which in turn phosphorylates and activates ERK (ERK1 and ERK2). Activated ERK then translocates to the nucleus to phosphorylate transcription factors, altering gene expression.
Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. DI-404 is a novel, potent, and selective small-molecule inhibitor of MEK1/2. By binding to MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling. This application note provides detailed protocols for assessing the cellular efficacy of this compound using three key assays: a cell viability assay to measure cytotoxic effects, Western blot analysis to confirm target engagement by measuring phospho-ERK levels, and quantitative PCR (qPCR) to analyze the expression of downstream target genes.
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Protocol: Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound. Metabolically active cells reduce the tetrazolium compound MTS into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.
Materials and Reagents
-
Cancer cell line (e.g., A375 Malignant Melanoma, BRAF V600E mutant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
MTS reagent solution (containing PES electron coupling reagent)
-
Multi-channel pipette
-
Microplate spectrophotometer (absorbance at 490 nm)
Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | Mutational Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 15 |
| COLO 205 | Colorectal Cancer | BRAF V600E | 25 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 150 |
| BxPC-3 | Pancreatic Cancer | KRAS Wild-Type | >1000 |
Protocol: Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol is used to directly measure the inhibition of MEK activity by quantifying the levels of phosphorylated ERK1/2 (p-ERK1/2), the direct substrate of MEK. A reduction in the p-ERK/total ERK ratio indicates successful target engagement by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-ERK.
Materials and Reagents
-
6-well cell culture plates
-
This compound and appropriate cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Experimental Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 150 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2, following the same immunoblotting steps.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
Data Presentation: Inhibition of ERK Phosphorylation
| This compound Conc. (nM) | Cell Line | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | A375 | 1.00 | 0% |
| 10 | A375 | 0.45 | 55% |
| 100 | A375 | 0.08 | 92% |
| 1000 | A375 | 0.02 | 98% |
Protocol: Quantitative PCR (qPCR) for Downstream Gene Expression
This protocol measures changes in the mRNA levels of genes regulated by the ERK pathway, such as c-Fos and DUSP6. Inhibition of ERK signaling by this compound is expected to decrease the expression of these immediate-early genes.
Materials and Reagents
-
6-well cell culture plates
-
This compound and appropriate cancer cell lines
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (c-Fos, DUSP6) and a housekeeping gene (e.g., GAPDH, 18S)
-
Real-time PCR detection system
Experimental Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 100 nM) or vehicle for 6 hours.
-
RNA Extraction: Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and each gene (target and housekeeping).
-
A typical reaction mixture includes: 10 µL SYBR Green Master Mix, 1 µL forward primer, 1 µL reverse primer, 2 µL cDNA, and 6 µL nuclease-free water.
-
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene, and then normalize the treated samples to the vehicle control.
Data Presentation: Modulation of Downstream Gene Expression
| Target Gene | Treatment (100 nM this compound, 6h) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| c-Fos | Vehicle | 1.00 |
| This compound | 0.21 | |
| DUSP6 | Vehicle | 1.00 |
| This compound | 0.35 |
Conclusion
The protocols described provide a comprehensive framework for evaluating the cellular efficacy of the MEK1/2 inhibitor, this compound. The MTS assay confirms the compound's dose-dependent cytotoxic and anti-proliferative effects. Western blot analysis provides direct evidence of target engagement by demonstrating a reduction in ERK phosphorylation. Finally, qPCR analysis of downstream target genes confirms the functional consequence of pathway inhibition. Together, these assays offer robust, quantitative methods to characterize the mechanism of action and potency of novel MEK inhibitors in a cellular context.
References
Application Notes and Protocols: Enhancing Therapeutic Efficacy with DI-404 in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DI-404 is a potent and selective small molecule inhibitor of the DCN1-UBC12 protein-protein interaction, a critical step in the neddylation pathway.[1][2] Specifically, this compound inhibits the neddylation of cullin 3, leading to the inactivation of Cullin 3-RING Ligases (CRL3) and subsequent accumulation of their substrates, most notably the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[3][4] Dysregulation of the neddylation pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. The targeted mechanism of this compound presents a strong rationale for its use in combination with other small molecule inhibitors to achieve synergistic anti-cancer effects, overcome drug resistance, and enhance therapeutic windows.
These application notes provide a comprehensive overview of the rationale and methodologies for combining this compound with other therapeutic agents, supported by detailed experimental protocols and data presentation guidelines.
Rationale for Combination Therapies
The unique mechanism of action of this compound provides a solid foundation for synergistic combinations with various classes of small molecule inhibitors.
Combination with Chemotherapeutic Agents
-
Rationale: Many conventional chemotherapies induce cellular stress and DNA damage. Cancer cells, however, can adapt and develop resistance through various survival pathways. By stabilizing NRF2, this compound can modulate the cellular stress response. While NRF2 activation is often associated with chemoresistance, its role is context-dependent.[5] In some scenarios, the cell cycle arrest induced by CRL3 inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy. Furthermore, inhibiting the degradation of other CRL3 substrates could potentiate the efficacy of DNA-damaging agents. A notable example is the sensitization of cancer cells to topoisomerase 1 (TOP1) inhibitors by inhibiting cullin 3 neddylation.
Combination with Targeted Therapies
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are particularly effective in cancers with deficiencies in DNA damage repair pathways. A combination with this compound could be synergistic. The cell cycle arrest induced by this compound, coupled with the accumulation of DNA damage from PARP inhibition, can lead to enhanced cancer cell death.
-
Proteasome Inhibitors: The neddylation pathway and the ubiquitin-proteasome system are functionally intertwined. While this compound blocks the activation of CRL3, proteasome inhibitors (e.g., bortezomib) prevent the degradation of ubiquitinated proteins. The dual blockade of these pathways can lead to a catastrophic accumulation of regulatory proteins, triggering robust apoptosis.
Combination with Immunotherapy
-
Rationale: The cellular stress and potential for immunogenic cell death induced by this compound may enhance the anti-tumor immune response. The accumulation of specific CRL3 substrates could also modulate the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors.
Data Presentation
Quantitative data from combination studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X
| Treatment Group | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Combination Index (CI) at ED50 (Cell Line A) |
| This compound | 1.2 | 2.5 | N/A |
| Agent X | 0.8 | 1.5 | N/A |
| This compound + Agent X (1:1 ratio) | 0.5 | 0.9 | 0.6 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1500 ± 250 | 0 | N/A |
| This compound (Dose 1) | 1000 ± 180 | 33.3 | <0.05 |
| Agent Y (Dose 2) | 900 ± 200 | 40.0 | <0.05 |
| This compound + Agent Y | 400 ± 110 | 73.3 | <0.001 |
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
DI-404 solubility and stability issues
Welcome to the technical support center for DI-404, a potent and selective peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments by addressing common questions and challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity small molecule inhibitor that targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12).[1] DCN1 acts as a scaffold protein, facilitating the transfer of NEDD8 from UBC12 to cullin proteins, a process essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3] By disrupting the DCN1-UBC12 interaction, this compound selectively inhibits the neddylation of Cullin 3 (CUL3), leading to the inactivation of the CUL3-RING E3 ligase complex and the accumulation of its substrate proteins.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution of up to 10 mM in DMSO. For aqueous-based assays, it is crucial to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer to the final desired concentration.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize the DMSO concentration: While it's important to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a fresh dilution: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock solution for each experiment.
Q4: How should I store this compound?
A4: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 0-4°C is acceptable. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. While the solid compound is stable for a few weeks at ambient temperature during shipping, prolonged exposure to higher temperatures should be avoided.
Q5: My inhibitor is showing lower than expected potency in my cell-based assay. What could be the reason?
A5: A discrepancy between biochemical and cellular potency can arise from several factors:
-
Low cell permeability: The compound may not be efficiently crossing the cell membrane.
-
Compound instability: this compound might be unstable in the cell culture medium over the duration of the experiment.
-
Efflux by cellular pumps: The inhibitor could be actively transported out of the cells.
-
High protein binding: The compound may bind to proteins in the serum of the cell culture medium, reducing its effective free concentration.
Troubleshooting Guides
Problem: Inconsistent results in cellular assays.
-
Possible Cause: Variability in experimental conditions.
-
Solution: Ensure consistency in cell density, inhibitor concentration, and incubation times across experiments. Use cells within a consistent and low passage number range.
-
-
Possible Cause: Instability of this compound in the experimental medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Consider assessing the stability of the compound in your specific cell culture medium over time using a stability-indicating assay.
-
Data Presentation
Currently, specific quantitative solubility data for this compound in a range of solvents is limited in publicly available resources. The table below summarizes the available information.
| Solvent | Solubility | Reference |
| DMSO | Soluble, up to 10 mM | |
| Aqueous Buffers | Low (qualitative) | Inferred from handling recommendations |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Aqueous Solubility (Kinetic Solubility)
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Mix the solutions well and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
(Optional) Quantify the amount of precipitation by measuring the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 600 nm).
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Mandatory Visualization
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking CUL3 neddylation.
References
Technical Support Center: Optimizing DI-404 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DI-404 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective peptidomimetic inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). This interaction is crucial for the neddylation of Cullin 3 (CUL3), a key step in the activation of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting the DCN1-UBC12 interaction, this compound selectively blocks the neddylation of CUL3, leading to the inactivation of CUL3-based E3 ligases and the subsequent accumulation of their substrates, such as the transcription factor NRF2.[1][2] this compound binds to DCN1 with a high affinity, exhibiting a dissociation constant (Kd) of 6.9 nM.
Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?
A2: For a novel experiment, it is advisable to perform a dose-response study over a broad concentration range to determine the optimal concentration for your specific cell line and assay. A suggested starting range is from 1 nM to 10 µM. This range will help to identify the half-maximal inhibitory concentration (IC50) and the concentration that gives the desired biological effect with minimal off-target effects.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is reported to be soluble in DMSO at a concentration of 10 mM.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in culture medium to achieve the desired final concentrations for your experiment. To minimize the effect of the solvent on your cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.
Q4: I am not observing the expected accumulation of NRF2 after treating my cells with this compound. What could be the reason?
A4: There are several potential reasons for this:
-
Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit CUL3 neddylation in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The incubation time with this compound may not be sufficient for NRF2 to accumulate to detectable levels. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.
-
Cell Line Specific Effects: The regulation of the NRF2 pathway can vary between different cell lines. Ensure that the CUL3-KEAP1 pathway is the primary regulator of NRF2 in your cell line of interest.
-
Experimental Procedure: Verify the integrity of your experimental workflow, including cell lysis, protein quantification, and western blotting procedures. Ensure that your primary antibody for NRF2 is validated and working correctly.
Q5: I am observing cytotoxicity at concentrations where I expect to see specific inhibition. How can I address this?
A5: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. To address this:
-
Determine the IC50 for Cell Viability: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration of this compound that reduces cell viability by 50%. Aim to work at concentrations below the IC50 for your specific cell line to minimize general toxicity.
-
Use a More Potent Analog: If a sufficiently high concentration of this compound is required for target engagement but causes cytotoxicity, consider using more potent covalent inhibitors of DCN1, such as DI-1548 and DI-1859, which are effective at lower nanomolar concentrations.[4][5]
-
Include Proper Controls: Always include a vehicle control (DMSO) at the same final concentration as your this compound treatment to account for any solvent-induced effects.
Data Presentation
Table 1: Potency of this compound and Related DCN1 Inhibitors
| Compound | Target | Binding Affinity (Kd/Ki) | Cellular Effect | Reference |
| This compound | DCN1 | 6.9 nM (Kd) | Selective inhibition of Cullin 3 neddylation | Zhou et al., 2018 |
| DI-591 | DCN1 | 12 nM (Ki) | Selective inhibition of Cullin 3 neddylation | Zhou et al., 2017 |
| DI-1548 | DCN1 | Covalent Inhibitor | ~1000x more potent than DI-591 in inhibiting Cullin 3 neddylation | Zhou et al., 2021 |
| DI-1859 | DCN1 | Covalent Inhibitor | ~1000x more potent than DI-591 in inhibiting Cullin 3 neddylation | Zhou et al., 2021 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 10 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration of this compound. Plot the results to determine the IC50 value.
Western Blot for NRF2 Accumulation
This protocol describes how to detect the accumulation of NRF2, a downstream target of this compound, by western blotting.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NRF2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NRF2 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the NRF2 signal to the loading control to determine the fold change in NRF2 accumulation.
Mandatory Visualization
Caption: Mechanism of action of this compound in the Cullin 3 neddylation pathway.
Caption: Troubleshooting workflow for optimizing this compound concentration.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of DI-404
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DI-404, a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction. This compound selectively inhibits the neddylation of cullin 3.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or Weak Inhibition of Cullin 3 Neddylation
If you observe minimal or no reduction in the levels of neddylated Cullin 3 upon treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inhibitor Instability or Degradation | Ensure proper storage of this compound (dry, dark, and at -20°C for long-term storage).[2] Prepare fresh working solutions for each experiment. Consider testing a new batch of the compound. |
| Low Inhibitor Permeability | As a peptidomimetic inhibitor, this compound may have inherent limitations in cell permeability.[3] Increase the concentration of this compound in a dose-response experiment to determine the optimal effective concentration for your cell line. Extend the incubation time to allow for sufficient cellular uptake. |
| Cell Line-Specific Differences | The expression levels of DCN1, UBC12, and Cullin 3 can vary between cell lines.[1] Confirm the protein expression levels in your cell line of interest using Western blotting. Consider testing this compound in a cell line known to be sensitive to neddylation inhibition. |
| Incorrect Experimental Conditions | Ensure all experimental parameters, such as cell density and inhibitor concentration, are consistent across experiments. |
Issue 2: Observed Cytotoxicity at Effective Concentrations
Should you observe significant cell death at concentrations where you see effective inhibition of Cullin 3 neddylation, the following points may be relevant.
| Potential Cause | Recommended Solution |
| Broad Inhibition of Neddylation | Although this compound is reported to be selective for Cullin 3, high concentrations may lead to off-target inhibition of other cullins, causing widespread cellular effects and toxicity. Perform a careful dose-response experiment to identify the lowest concentration that effectively inhibits Cullin 3 neddylation with minimal cytotoxicity. |
| Off-Target Effects | This compound might interact with other proteins that have binding pockets similar to the DCN1-UBC12 interface. Consider using orthogonal methods to confirm that the observed phenotype is due to the inhibition of Cullin 3 neddylation. This could include siRNA/shRNA knockdown of Cullin 3 or DCN1. |
| Cellular Context | The cellular consequence of inhibiting the Cullin 3 CRL pathway can be context-dependent and may lead to apoptosis in some cell lines. |
Issue 3: Inconsistent Results Between Experiments
Variability in your results can be a significant hurdle. Here are some common sources of inconsistency and how to address them.
| Potential Cause | Recommended Solution |
| Variability in Experimental Conditions | Minor differences in cell density, inhibitor concentration, or incubation times can lead to significant variations in results. Strictly standardize all experimental protocols. Always include appropriate positive and negative controls in every experiment. |
| Cell Passage Number | Cells at high passage numbers can exhibit altered signaling pathways and drug sensitivities. Use cells with a consistent and low passage number for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). DCN1 acts as a scaffold protein that facilitates the transfer of the ubiquitin-like protein NEDD8 from UBC12 to cullin proteins. By disrupting the DCN1-UBC12 interaction, this compound prevents the neddylation of cullins, which is a critical step for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). Specifically, this compound has been shown to selectively inhibit the neddylation of Cullin 3.
Q2: How selective is this compound for Cullin 3?
A2: this compound is reported to effectively and selectively inhibit the neddylation of Cullin 3 over other cullin family members. However, the degree of selectivity can be concentration-dependent. At higher concentrations, the risk of off-target inhibition of other cullins increases.
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects of DCN1-UBC12 inhibitors like this compound can include:
-
Binding to other DCN proteins: this compound may interact with other members of the DCN family, which could lead to unintended biological outcomes.
-
Interaction with other proteins: The inhibitor might bind to other cellular proteins that possess binding pockets structurally similar to the DCN1-UBC12 interface.
-
Broad inhibition of neddylation: At high concentrations, less selective inhibition could lead to a general suppression of the neddylation of multiple cullins, which can have widespread effects on cellular processes and may result in cytotoxicity.
Q4: How can I confirm that this compound is engaging its target (DCN1) in my cells?
A4: Target engagement can be verified using several experimental approaches:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the thermal stability of DCN1 in the presence of this compound would indicate direct binding.
-
Co-immunoprecipitation (Co-IP): Treatment with this compound should disrupt the interaction between DCN1 and UBC12. You can assess this by performing a Co-IP of DCN1 and observing a decrease in the amount of co-precipitated UBC12 in treated cells compared to untreated controls.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure to assess the target engagement of this compound with DCN1.
-
Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control for the desired time.
-
Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration for all samples. Analyze the levels of soluble DCN1 by Western blotting. An increase in soluble DCN1 at higher temperatures in the this compound treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Cullin 3 neddylation.
References
DI-404 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DI-404, a selective inhibitor of the DCN1-UBC12 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a high-affinity peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction.[1] DCN1 is a co-E3 ligase that facilitates the transfer of the ubiquitin-like protein NEDD8 from the E2 conjugating enzyme UBC12 to cullin proteins. This process, known as neddylation, is essential for the activation of Cullin-RING E3 ligases (CRLs). This compound selectively inhibits the neddylation of cullin 3 (CUL3), leading to the inactivation of CUL3-based CRLs and the subsequent accumulation of their substrate proteins.[1][2]
Q2: What is the expected phenotype after treating cells with this compound?
The primary and most direct phenotype is the selective inhibition of CUL3 neddylation. This can be observed by a shift in the molecular weight of CUL3 on a Western blot. The expected downstream cellular phenotypes resulting from CUL3 inactivation include:
-
Accumulation of CUL3 substrates: A key substrate of the CUL3-RING ligase is NRF2.[2][3] Treatment with a DCN1-UBC12 inhibitor that selectively blocks CUL3 neddylation should lead to an increase in NRF2 protein levels.
-
Cellular stress responses: The accumulation of CUL3 substrates can lead to cell cycle arrest, senescence, and apoptosis in some cancer cells.
-
Sensitization to other agents: Inhibition of CUL3 neddylation can sensitize cancer cells to other therapeutic agents, such as topoisomerase 1 inhibitors. It is important to note that selective inhibition of CUL3 neddylation may not have a significant effect on cell viability when used as a standalone treatment.
Q3: My this compound is not showing the expected phenotype. What are the possible reasons?
Several factors could contribute to a lack of an observable phenotype. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common problems include issues with compound stability and solubility, incorrect experimental setup, or cell line-specific differences.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected cellular effects of this compound, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound experiments.
| Step | Question | Possible Cause | Recommended Action |
| 1. Compound Integrity & Solubility | Is your this compound stock solution properly prepared and stored? | Compound degradation due to improper storage (light, temperature) or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new aliquot. Store in a dark, dry place at -20°C for long-term storage. |
| Is the compound soluble in your final assay medium? | Precipitation of the compound upon dilution into aqueous buffer. | Visually inspect the final solution for any precipitate. Consider using a different solvent or a lower final concentration of DMSO (typically <0.5%). | |
| 2. Experimental Parameters | Are you using the correct concentration and treatment duration? | The effective concentration of this compound can be cell line-dependent. The time required to observe a phenotype may vary. | Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to identify the ideal treatment duration. |
| 3. Cell Line & Culture Conditions | Is your cell line a suitable model? | The expression levels of DCN1, UBC12, and CUL3 may vary between cell lines. The specific cellular context can influence the response. | Confirm the expression of the target proteins in your cell line. Consider that some cell lines may be less sensitive to CUL3 inhibition. |
| 4. Biochemical Validation | Have you confirmed that this compound is engaging its target in your cells? | The compound may not be entering the cells or binding to DCN1 effectively in your specific experimental setup. | Perform a Western blot to check the neddylation status of CUL3. A decrease in the higher molecular weight band of CUL3 indicates target engagement. |
| 5. Assess Downstream Markers | Are you looking at the correct downstream markers? | The accumulation of CUL3 substrates is a key downstream effect. | Perform a Western blot for NRF2, a known substrate of CUL3. An increase in NRF2 protein levels should be observed. |
| 6. Advanced Troubleshooting | Could there be other factors at play? | The complexity of biological systems can sometimes lead to unexpected results. | Re-evaluate your experimental design and controls. Consider consulting the relevant scientific literature for insights into your specific cellular model. |
Quantitative Data
The following table summarizes the binding affinities of this compound and related DCN1-UBC12 inhibitors.
| Compound | Description | Binding Affinity | Assay Method |
| This compound | Peptidomimetic inhibitor | Kd = 6.7 nM | Not Specified |
| DI-591 | Optimized small-molecule inhibitor | Ki = 10-12 nM | Not Specified |
| NAcM-OPT | Piperidinyl Urea | IC50 = 80 nM | Not Specified |
| UBC12 12-residue peptide | Native peptide from UBC12 | Moderate affinity | Not Specified |
Signaling Pathway
The diagram below illustrates the neddylation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the DCN1-UBC12 interaction, blocking CUL3 neddylation.
Experimental Protocols
Protocol 1: Western Blot for Cullin 3 Neddylation Status
This protocol is used to assess the effect of this compound on the neddylation of CUL3 in cultured cells.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CUL3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with a primary antibody specific for CUL3. The neddylated form of CUL3 will appear as a higher molecular weight band.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Fluorescence Polarization (FP) Assay for DCN1-UBC12 Binding
This in vitro assay can be used to determine the binding affinity of this compound to the DCN1 protein.
Materials:
-
Purified recombinant DCN1 protein
-
Fluorescently labeled peptide derived from the N-terminus of UBC12
-
Assay buffer
-
This compound
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a microplate, combine the fluorescently labeled UBC12 peptide with varying concentrations of this compound.
-
Initiate Reaction: Add a fixed concentration of DCN1 to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: The binding of the fluorescent peptide to DCN1 will result in a high polarization signal. This compound will compete for this binding, leading to a decrease in polarization. The data can be used to calculate the IC50 or Ki value of this compound.
References
Refining DI-404 treatment duration for optimal results
This guide provides troubleshooting advice and frequently asked questions to assist researchers in refining the treatment duration of DI-404 for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in preclinical cancer cell line models?
A1: For initial experiments, we recommend a concentration range based on the target cell line's sensitivity (see Table 1 for examples). A starting treatment duration of 24 to 48 hours is advised. This duration is typically sufficient to observe significant inhibition of the Kinase-X (KX) pathway. For longer-term studies, such as those assessing cellular adaptation or resistance, a time-course experiment is essential.
Q2: My results show high cytotoxicity at the recommended concentration. What are the potential causes and solutions?
A2: High cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: The IC50 can vary significantly between cell lines. Confirm the IC50 for your specific line (see Table 1).
-
Off-Target Effects: Prolonged exposure to this compound may lead to off-target kinase inhibition.
-
Experimental Conditions: Factors like cell confluency and serum concentration in the media can impact cell health and drug sensitivity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 for your cell line at a fixed time point (e.g., 48 hours).
-
Run a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 12, 24, 48, 72 hours) using your determined IC50.
-
Reduce Treatment Duration: If cytotoxicity is high, consider a shorter treatment window that is sufficient to inhibit the target pathway without compromising cell viability.
Q3: I am not observing a sustained inhibitory effect on the KX pathway after 48 hours. Why might this be happening?
A3: A diminishing inhibitory effect can be due to:
-
Drug Metabolism: Cells may metabolize this compound over time, reducing its effective concentration.
-
Pathway Reactivation: Cells can activate compensatory signaling pathways to overcome the inhibition of KX.
To investigate this, we recommend performing a western blot analysis to measure the phosphorylation levels of KX and its downstream targets at various time points post-treatment (see Table 2).
Q4: How can I best determine the optimal treatment duration for my specific experimental goals?
A4: The optimal duration depends on the biological question you are asking.
-
For assessing downstream gene expression changes: A 24-hour treatment is often sufficient (see Table 2).
-
For evaluating cell cycle arrest or apoptosis: A 48- to 72-hour window is typically required.
-
For long-term resistance studies: Continuous treatment over several weeks may be necessary, often with escalating doses.
The workflow diagram below (Figure 2) outlines a systematic approach to determining the optimal duration.
Data Summary
Table 1: this compound IC50 Values at Different Treatment Durations
| Cell Line | 24 hours (nM) | 48 hours (nM) | 72 hours (nM) |
| HT-55 (Lung) | 150 | 75 | 40 |
| MDA-MB-231 (Breast) | 250 | 120 | 65 |
| A-549 (Lung) | 400 | 210 | 110 |
Table 2: Effect of this compound Treatment Duration on Downstream Gene Expression in HT-55 Cells (100 nM this compound)
| Gene Target | 24 hours (Fold Change) | 48 hours (Fold Change) | 72 hours (Fold Change) |
| Gene A (Proliferation) | -4.5 | -3.8 | -2.1 |
| Gene B (Apoptosis) | +3.2 | +4.5 | +3.1 |
Key Experimental Protocols
1. Protocol: Cell Viability (MTS Assay)
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Add this compound at various concentrations and incubate for the desired duration (24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate IC50 values.
2. Protocol: Western Blot for Pathway Analysis
-
Cell Lysis: Lyse this compound treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-KX, anti-total-KX, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visual Guides
Figure 1: Signaling pathway showing this compound inhibition of Kinase-X (KX).
Figure 2: Experimental workflow for optimizing this compound treatment duration.
Figure 3: Logic diagram for troubleshooting common experimental issues.
Navigating the Challenges of DI-404: A Technical Support Guide for Minimizing Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on the use of DI-404, a selective inhibitor of the DCN1-UBC12 protein-protein interaction, in animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you anticipate and mitigate potential toxicities, ensuring the integrity and success of your preclinical research.
This compound is a valuable research tool for investigating the roles of cullin 3 (CUL3) neddylation in various physiological and pathological processes. However, like any targeted inhibitor, its use requires careful consideration of potential on-target and off-target effects. This guide is based on the known mechanism of action of this compound and data from related molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptidomimetic small molecule that selectively inhibits the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin Conjugating Enzyme E2 M (UBC12). This inhibition specifically blocks the neddylation of cullin 3 (CUL3), a crucial step for the activation of CUL3-RING ubiquitin ligases (CRLs).
Q2: What are the expected downstream effects of this compound administration?
A2: By inhibiting CUL3 neddylation, this compound leads to the inactivation of CUL3-based E3 ubiquitin ligases. This results in the accumulation of CUL3 substrates. The most well-characterized substrate is the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Therefore, an increase in NRF2 protein levels and the expression of its target genes is an expected pharmacodynamic effect of this compound treatment.
Q3: What are the potential on-target toxicities associated with this compound?
A3: The primary on-target toxicities are expected to arise from the systemic and sustained inhibition of CUL3 function. Studies on Cul3 knockout and mutant mice have revealed several potential areas of concern:
-
Developmental Defects: Complete knockout of Cul3 is embryonic lethal in mice.[1] This underscores the critical role of CUL3 in development.
-
Neurological Effects: Heterozygous or conditional knockout of Cul3 in mice has been associated with neurodevelopmental and behavioral abnormalities.[2][3]
-
Cardiovascular Effects: CUL3 plays a role in cardiovascular homeostasis. Mutations in the human CUL3 gene are linked to familial hyperkalemic hypertension.[1] Mice with smooth muscle cell-specific deletion of Cul3 develop severe hypertension.[4]
-
Metabolic and Homeostatic Imbalances: CUL3 is involved in regulating various cellular processes, and its long-term inhibition could disrupt metabolic and electrolyte balance.
Q4: What are the potential toxicities related to NRF2 activation?
A4: While acute activation of NRF2 can be protective against oxidative stress (for instance, it has been shown to protect mice from acetaminophen-induced liver damage), chronic and unabated NRF2 activation can have detrimental effects. It has been linked to promoting the growth and chemoresistance of certain cancers. Therefore, monitoring the extent and duration of NRF2 activation is crucial in long-term studies.
Q5: Is there a known difference in toxicity between selective CUL3 inhibition and pan-neddylation inhibition?
A5: Yes. Pan-neddylation inhibitors, such as MLN4924, block the activity of all cullin-RING ligases and have demonstrated significant cytotoxicity in preclinical and clinical studies. Selective inhibitors like this compound, by targeting only a subset of CRLs, are hypothesized to have a wider therapeutic window and a more favorable toxicity profile. For example, the related DCN1 inhibitor DI-591 did not show cytotoxicity in various cancer cell lines.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Acute Toxicity: The dose of this compound may be too high, leading to acute on-target or off-target toxicity. | - Immediately cease dosing and perform a thorough necropsy and histopathological analysis of major organs. - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). - Review the formulation and administration protocol to rule out vehicle-related toxicity or administration errors. |
| Signs of Neurological Distress (e.g., ataxia, tremors, altered behavior) | CNS Penetrance and On-Target Neurological Effects: this compound may cross the blood-brain barrier and interfere with CUL3 function in the central nervous system, consistent with findings in Cul3 knockout mice. | - Implement a neurological scoring system to systematically assess behavioral changes. - Consider reducing the dose or exploring alternative administration routes that may limit CNS exposure. - If possible, measure the concentration of this compound in the brain tissue. |
| Elevated Blood Pressure | On-Target Cardiovascular Effects: Inhibition of CUL3 in vascular smooth muscle can lead to hypertension, as seen in Cul3 knockout models. | - Monitor blood pressure regularly in treated animals using non-invasive methods (e.g., tail-cuff plethysmography). - If hypertension is observed, consider dose reduction and investigate potential mechanisms (e.g., changes in electrolyte balance, renal function). |
| Evidence of Organ Damage (e.g., elevated liver enzymes, kidney markers) | Organ-Specific Toxicity: While selective CUL3 inhibition is expected to be less toxic than pan-neddylation inhibition, organ-specific toxicities can still occur. | - Conduct regular blood chemistry analysis to monitor liver and kidney function. - At the end of the study, perform comprehensive histopathology on all major organs. - Investigate markers of oxidative stress and NRF2 activation in affected organs. |
| Inconsistent Pharmacodynamic Effects (NRF2 activation) | Formulation or Bioavailability Issues: As a peptidomimetic, this compound may have suboptimal pharmacokinetic properties, leading to variable exposure. | - Ensure the formulation is homogenous and stable. - Measure plasma concentrations of this compound to correlate exposure with pharmacodynamic effects. - Optimize the dosing regimen (e.g., frequency, route of administration) to achieve consistent target engagement. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Disclaimer: A specific, published protocol for the in vivo formulation of this compound is not currently available. The following is a general guideline for peptidomimetic inhibitors and should be optimized for your specific experimental needs.
Objective: To prepare a sterile, injectable formulation of this compound for intravenous (IV) or intraperitoneal (IP) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, for injection
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Solubility Testing: Before preparing the final formulation, determine the solubility of this compound in various vehicles and co-solvents to find an optimal combination that allows for the desired final concentration.
-
Preparation of a Co-solvent System (Example): A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10:40:5:45 (DMSO:PEG400:Tween 80:Saline).
-
Formulation Steps: a. In a sterile vial, dissolve the required amount of this compound powder in DMSO. Vortex or sonicate briefly to ensure complete dissolution. b. Add PEG400 to the solution and mix thoroughly. c. Add Tween 80 and mix until a clear solution is obtained. d. Slowly add the saline to the mixture while vortexing to prevent precipitation. e. Visually inspect the final formulation for any precipitates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
Administration: Administer the formulation to the animals immediately after preparation. The volume of injection should be calculated based on the animal's body weight and the desired dose.
Toxicity Monitoring Protocol
Objective: To monitor for potential toxicities of this compound in a mouse model.
Parameters to Monitor:
-
Clinical Observations:
-
Frequency: Daily
-
Parameters: Body weight, food and water intake, general appearance (posture, fur), behavior (activity level, signs of distress), and any signs of neurological impairment.
-
-
Hematology and Clinical Chemistry:
-
Frequency: At baseline and at selected time points during the study (e.g., weekly, and at termination).
-
Parameters:
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), and electrolytes.
-
-
-
Cardiovascular Monitoring:
-
Frequency: At baseline and at selected time points.
-
Parameter: Blood pressure measurement using a non-invasive tail-cuff system.
-
-
Pharmacodynamic Monitoring (NRF2 Activation):
-
Frequency: At selected time points after dosing.
-
Method:
-
Western Blot: Analyze protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1) in tissues of interest (e.g., liver, kidney).
-
qRT-PCR: Measure the mRNA expression of NRF2 target genes.
-
In Vivo Imaging: If available, use NRF2-luciferase reporter mice to non-invasively monitor NRF2 activity in real-time.
-
-
-
Terminal Procedures:
-
Necropsy: Perform a complete gross necropsy on all animals.
-
Histopathology: Collect all major organs and tissues, fix in 10% neutral buffered formalin, and process for histopathological examination.
-
Visualizations
Caption: Mechanism of action of this compound and its downstream effects on NRF2 signaling.
Caption: Troubleshooting workflow for addressing adverse events in this compound animal studies.
References
DI-404 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using DI-404, a selective inhibitor of the DCN1-UBC12 interaction that blocks cullin 3 (CUL3) neddylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective peptidomimetic inhibitor of the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12).[1] This interaction is crucial for the neddylation of CUL3, a scaffold protein for Cullin-RING E3 ubiquitin ligases (CRLs).[2][3] Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8, is required to activate CRLs.[4][5] By inhibiting the DCN1-UBC12 interaction, this compound selectively blocks the neddylation and subsequent activation of CUL3-based CRLs, leading to the accumulation of their downstream substrates.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C. For experimental use, this compound is soluble in DMSO. Prepare stock solutions in DMSO and store them at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What concentration of this compound should I use for my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on studies with similar DCN1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for cell-based assays. It is crucial to perform a dose-response experiment to determine the IC50 for CUL3 neddylation inhibition and the optimal working concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of CUL3 neddylation observed in Western blot.
-
Possible Cause 1: this compound Degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Solution: Prepare fresh this compound stock solution from powder. Aliquot the stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Treatment Time or Concentration. The concentration of this compound or the duration of treatment may not be sufficient to inhibit CUL3 neddylation in your specific cell line.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM, 100 nM, 1 µM, 10 µM) experiment to determine the optimal conditions.
-
-
Possible Cause 3: Issues with Western Blot Protocol. Problems with protein extraction, gel electrophoresis, or antibody incubation can lead to poor results.
-
Solution: Ensure that your lysis buffer contains protease and phosphatase inhibitors to preserve the neddylation state. Use a low-percentage or gradient polyacrylamide gel (e.g., 8% Tris-Glycine or 4-12% gradient gel) to achieve good separation between the neddylated (higher molecular weight) and un-neddylated CUL3 bands. Validate your primary antibodies for CUL3 and NEDD8.
-
Issue 2: High background or non-specific bands in Western blot.
-
Possible Cause 1: Antibody Issues. The primary or secondary antibodies may have non-specific binding.
-
Solution: Optimize the antibody concentrations and incubation times. Ensure adequate washing steps are performed. Include appropriate antibody isotype controls.
-
-
Possible Cause 2: Insufficient Blocking. Incomplete blocking of the membrane can lead to high background.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Issue 3: Observed cell toxicity is not consistent with CUL3 neddylation inhibition.
-
Possible Cause 1: Off-Target Effects. Although this compound is reported to be highly selective for CUL3, high concentrations may lead to off-target effects.
-
Solution: Use the lowest effective concentration of this compound that inhibits CUL3 neddylation. To confirm that the observed phenotype is due to CUL3 inhibition, consider performing rescue experiments or using siRNA to knock down CUL3 as a comparison.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of the vehicle in your experimental and control wells is consistent and below the toxic threshold for your cell line (typically <0.5% DMSO). Include a vehicle-only control in your experiments.
-
Experimental Protocols and Best Practices
Best Practices for Control Experiments
To ensure the validity of your experimental results, it is crucial to include proper controls.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same volume of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: A sample of cells that does not receive any treatment. This provides a baseline for cell health and protein expression.
-
-
Positive Controls:
-
MLN4924 (Pevonedistat): This is a well-characterized inhibitor of the NEDD8-activating enzyme (NAE) and will inhibit the neddylation of all cullins. It can be used as a positive control to confirm that the neddylation machinery can be inhibited in your experimental system.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound. This helps to ensure that the observed effects are due to the specific inhibitory activity of this compound and not due to non-specific chemical effects.
-
Data Presentation: Quantitative Analysis of CUL3 Neddylation
Summarize your Western blot data to quantify the inhibition of CUL3 neddylation.
| Treatment Group | Concentration | Neddylated CUL3 (Band Intensity) | Un-neddylated CUL3 (Band Intensity) | % Inhibition of Neddylation |
| Untreated Control | - | 1.00 | 1.00 | 0% |
| Vehicle Control (DMSO) | 0.1% | 0.98 | 1.02 | 2% |
| This compound | 100 nM | 0.45 | 1.55 | 55% |
| This compound | 1 µM | 0.15 | 1.85 | 85% |
| MLN4924 (Positive Control) | 1 µM | 0.05 | 1.95 | 95% |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocol: Western Blot for CUL3 Neddylation
This protocol is designed to detect changes in the neddylation status of CUL3 in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, vehicle control, and positive control (MLN4924) for the determined duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an 8% Tris-Glycine or a 4-12% gradient polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CUL3 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Western blot experimental workflow.
References
- 1. Anticancer drug discovery by targeting cullin neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of DI-404 and its Analogs: A Comparative Guide to DCN1-UBC12 Interaction Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the DCN1-UBC12 inhibitor DI-404 and its related compounds, focusing on their selectivity for inhibiting the neddylation of specific cullin proteins. The information presented is supported by experimental data from peer-reviewed studies.
The neddylation pathway, a crucial post-translational modification process, is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which regulate the turnover of approximately 20% of proteins in mammalian cells.[1] The interaction between Defective in Cullin Neddylation 1 (DCN1) and the ubiquitin-conjugating enzyme UBC12 is a critical step in the neddylation of cullins. Small molecule inhibitors targeting this interaction offer a promising therapeutic strategy by selectively modulating the activity of specific CRLs. This guide focuses on this compound, a potent peptidomimetic inhibitor of the DCN1-UBC12 protein-protein interaction, and compares its performance with other structurally similar compounds.[2][3]
Quantitative Comparison of DCN1-UBC12 Inhibitors
The following table summarizes the available quantitative data for this compound and similar compounds that target the DCN1-UBC12 interaction. The data highlights their binding affinities and inhibitory potencies.
| Compound | Target | Binding Affinity | Potency | Selectivity Profile |
| This compound | DCN1-UBC12 Interaction | Kd = 6.9 nM[2][4] | Effectively inhibits cullin 3 neddylation. | Selectively inhibits the neddylation of cullin 3 over other cullin members. |
| DI-591 | DCN1-UBC12 Interaction | Ki = 10-12 nM for DCN1/2 | Potently inhibits cullin 3 neddylation in cells. | Highly selective for cullin 3 neddylation with minimal to no effect on other cullins. |
| DI-1548 | DCN1 (covalent) | Not reported | ~1000 times more potent than DI-591 in inhibiting cullin 3 neddylation (effective at 1 nM). | Selectively inhibits neddylation of cullin 3. |
| DI-1859 | DCN1 (covalent) | Not reported | ~1000 times more potent than DI-591 in inhibiting cullin 3 neddylation (effective at 1 nM). | Exhibits high selectivity for inhibiting the neddylation of cullin 3 over other cullins. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical cullin neddylation pathway and the point of intervention for this compound and its analogs. These inhibitors function by disrupting the protein-protein interaction between DCN1 and UBC12, which is a crucial step for the transfer of the ubiquitin-like protein NEDD8 to cullin proteins, particularly CUL3.
Experimental Protocols
The selectivity of this compound and similar compounds is primarily assessed by determining their effect on the neddylation status of various cullin proteins in cellular assays. The most common method is Western blotting.
In-Cell Cullin Neddylation Assay via Western Blot
This protocol outlines the key steps to evaluate the inhibitory effect of compounds on cullin neddylation.
1. Cell Culture and Treatment:
-
Culture selected cell lines (e.g., U2OS, THLE2) to an appropriate confluency.
-
Treat cells with varying concentrations of the inhibitor (e.g., this compound, DI-591) or vehicle control (DMSO) for a specified duration.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the neddylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Neddylated cullins will migrate slower than their unneddylated counterparts, appearing as a higher molecular weight band.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the cullin of interest (e.g., anti-CUL3, anti-CUL1) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin at different inhibitor concentrations.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
This compound and its analogs, particularly the covalent inhibitors DI-1548 and DI-1859, demonstrate remarkable potency and selectivity for inhibiting the neddylation of cullin 3 by targeting the DCN1-UBC12 protein-protein interaction. This selectivity provides a significant advantage over pan-cullin neddylation inhibitors, offering a more targeted approach for therapeutic intervention in diseases where CRL3 activity is dysregulated. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and compare the selectivity and efficacy of these and other novel DCN1-UBC12 inhibitors.
References
Safety Operating Guide
Navigating the Disposal of "DI-404": A Procedural Guide
The proper disposal of any chemical substance is paramount for ensuring laboratory safety and environmental protection. While "DI-404" is not a universally recognized chemical name, it is often a component of various product names. The correct disposal procedure is entirely dependent on the specific chemical composition and associated hazards of the product . This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and implement the appropriate disposal plan for any product labeled "this compound".
The cornerstone of safe chemical disposal is the Safety Data Sheet (SDS). This document, provided by the manufacturer, contains detailed information regarding the chemical's properties, hazards, and, crucially, its proper disposal.
Quantitative Data Summary: Examples of "404" Products and Disposal Guidance
The following table summarizes various products with "404" in their name, highlighting the diversity in their composition and recommended disposal methods. This underscores the importance of consulting the specific SDS for the product you are using.
| Product Name | Chemical Nature | Key Hazards | Recommended Disposal Method |
| 404 All Purpose Neutral Cleaner | Mixture including Alcohols, Ethoxylated and Dipropylene glycol monomethyl ether | Skin and eye irritant | Diluted product can be flushed to a sanitary sewer. Dispose of in accordance with federal, state, and local regulations.[1] |
| LOCTITE 3D IND404 FST BLACK | Acrylic ester mixture | May cause an allergic skin reaction, causes serious eye damage | Dispose of contents and/or container according to Federal, State/Provincial and local governmental regulations.[2] |
| DASA DS-404 | Extremely flammable aerosol containing Dimethoxymethane | Extremely flammable aerosol, pressurized container | Dispose of contents/container in accordance with national regulations. Residues and empty containers should be treated as hazardous waste.[3] |
| 404 LIQUID GASKET GROUP | Silicone-based mixture | May cause skin and eye irritation | Send full containers to facilities certified pursuant to waste disposal regulations.[4] |
| TR-404 | Mixture including Ethylene glycol monobutyl ether | May cause severe skin burns and eye damage, may cause an allergic skin reaction | Dispose of contents/container in accordance with local/national regulations.[5] |
| MasterKure 404 | Organic compounds in solvent naphtha | May cause skin irritation | Dispose of contents/container to an appropriate hazardous waste collection point. |
| WEST SYSTEM® 404 High-Density Filler | Mixture including Siloxanes and silicones | Causes skin and eye irritation, may cause respiratory irritation, may cause cancer | Use methods that avoid generating airborne dust. Dispose of in accordance with local, state, and federal regulations. |
Experimental Protocol: Step-by-Step Disposal Procedure Determination
This protocol outlines the necessary steps to ensure the safe and compliant disposal of any "this compound" product.
-
Identify the Specific Product: Accurately record the full product name, manufacturer, and any identifying codes from the container's label.
-
Obtain the Safety Data Sheet (SDS):
-
Locate the physical copy of the SDS that should have been provided with the chemical shipment.
-
If unavailable, search for the SDS on the manufacturer's website using the product name and any relevant codes.
-
If you cannot locate the SDS, contact the manufacturer directly to request a copy.
-
-
Review Section 13: Disposal Considerations: This section of the SDS will provide specific instructions for the proper disposal of the chemical. It will detail whether the material is considered hazardous waste and provide guidance on appropriate disposal methods.
-
Review Other Relevant SDS Sections:
-
Section 2: Hazards Identification: Understand the potential hazards associated with the chemical.
-
Section 7: Handling and Storage: Follow the prescribed handling and storage precautions to minimize exposure.
-
Section 8: Exposure Controls/Personal Protection: Identify and use the recommended Personal Protective Equipment (PPE) when handling the chemical for disposal.
-
-
Consult Institutional Environmental Health & Safety (EHS): Before proceeding with disposal, contact your institution's EHS department. They will provide guidance on specific institutional procedures and ensure compliance with all local, state, and federal regulations. They can also assist with the proper labeling and collection of chemical waste.
-
Prepare for Disposal:
-
Segregate the waste material as instructed by the SDS and your EHS department.
-
Ensure the waste container is appropriate for the chemical and is clearly labeled with its contents and associated hazards.
-
Store the waste container in a designated, safe location pending collection.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a "this compound" product.
Caption: A workflow diagram for the proper disposal of "this compound" products.
References
Navigating the Safe Handling of DI-404: A Comprehensive Guide to Personal Protective Equipment and Disposal
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of DI-404, ensuring a secure laboratory environment. Adherence to these procedural steps is critical for minimizing exposure risks and maintaining operational integrity.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to safeguard against potential hazards. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Usage |
| Eye and Face Protection | Chemical Safety Goggles or Full-Face Shield | Must be worn at all times in the presence of this compound to protect against splashes and fumes. A full-face shield is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Nitrile or Butyl Rubber Gloves | It is crucial to wear chemically resistant gloves. Nitrile gloves are suitable for incidental contact, while butyl rubber gloves are recommended for prolonged handling or immersion.[1][2] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn to protect against minor spills. For procedures involving significant quantities of this compound, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is mandatory.[1] |
Procedural Workflow for Handling this compound
A systematic workflow is essential for the safe handling of this compound from initial preparation to final disposal. The following diagram outlines the key steps and decision points in this process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
